![molecular formula C16H13N5OS B2479973 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034523-50-5](/img/structure/B2479973.png)
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a thiophene ring, a 1,2,3-triazole ring, and an indole ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions or subsequent functionalization of the thiophene ring . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Thiophene is a five-membered ring with one sulfur atom . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms, and indole consists of a benzene ring fused to a pyrrole ring .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including the compound , have drawn attention as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound’s unique structure may serve as a scaffold for designing novel drugs with specific therapeutic targets.
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The π-conjugated system in thiophene rings facilitates charge transport, making them valuable components in electronic devices .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant in materials science and engineering .
Serotonin Antagonists
While not directly related to the compound, thiophene-containing molecules have been investigated as serotonin antagonists. These compounds may have implications in treating conditions like Alzheimer’s disease .
Heterocyclic Synthesis Strategies
Researchers have explored various synthetic methods to obtain thiophene derivatives. These include condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses. These strategies allow the efficient preparation of diverse thiophene-based compounds for further study .
Iodocyclization for 3-Iodothiopenes
Recent advances include the facile synthesis of 3-iodothiopenes through dehydrative iodocyclization. This method provides a straightforward route to functionalized thiophenes, expanding their potential applications .
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and study of compounds like “N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide” could be a promising area of future research.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a variety of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c22-16(15-7-11-3-1-2-4-14(11)18-15)17-8-12-9-21(20-19-12)13-5-6-23-10-13/h1-7,9-10,18H,8H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSMJFOIBVJRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide |
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